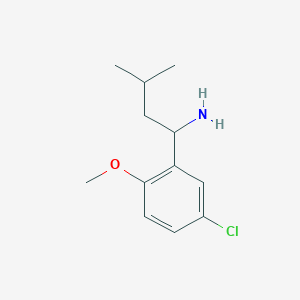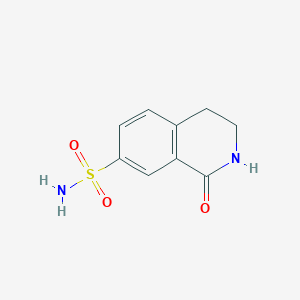
1-Oxo-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide
Overview
Description
1-Oxo-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide is a chemical compound with the CAS Number: 885273-77-8 . It has a molecular weight of 226.26 . This compound belongs to the class of organic compounds known as tetrahydroisoquinolines .
Molecular Structure Analysis
The IUPAC name for this compound is 1-oxo-1,2,3,4-tetrahydro-7-isoquinolinesulfonamide . The InChI code is 1S/C9H10N2O3S/c10-15(13,14)7-2-1-6-3-4-11-9(12)8(6)5-7/h1-2,5H,3-4H2,(H,11,12)(H2,10,13,14) .Scientific Research Applications
Pharmacological Research
This compound is utilized in pharmacological studies due to its potential biological activity. It’s particularly interesting for its role in the modulation of enzymes and receptors within the human body. For instance, it has been identified as a potential inhibitor of Phenylethanolamine N-methyltransferase , which is an enzyme involved in the biosynthesis of catecholamines like epinephrine and norepinephrine. This could have implications for the treatment of disorders related to catecholamine regulation.
Chemical Synthesis
In synthetic chemistry, this molecule serves as a building block for the creation of more complex compounds. Its sulfonamide group is a versatile functional group that can undergo various chemical reactions, providing pathways to synthesize a wide range of derivatives with potential therapeutic properties .
Material Science
The structural motif of tetrahydroisoquinoline is significant in material science. It can be used to create novel polymers or small molecule organic semiconductors. These materials might be useful in creating new types of displays, sensors, or other electronic devices .
Biochemistry Studies
In biochemistry, the compound’s ability to interact with various enzymes and receptors can be harnessed to study the mechanism of action of these biological molecules. It can act as a probe to understand the binding affinities and structural conformations of active sites .
Molecular Biology
In molecular biology, derivatives of this compound could be used to modify nucleotides or other components of the genetic machinery. This can help in studying gene expression, protein synthesis, and other fundamental processes of life .
Neuroscience
Given its potential impact on neurotransmitter synthesis, this compound is of interest in neuroscience research. It could be used to study the effects of altered neurotransmitter levels on brain function and behavior, which is valuable in understanding neurological disorders .
Safety and Hazards
Future Directions
The tetrahydroisoquinoline (THIQ) scaffold, to which this compound belongs, has garnered a lot of attention in the scientific community due to its diverse biological activities against various infective pathogens and neurodegenerative disorders . This has resulted in the development of novel THIQ analogs with potent biological activity . Therefore, future research may focus on further exploring the biological potential of these analogs, their structural–activity relationship (SAR), and their mechanism of action .
properties
IUPAC Name |
1-oxo-3,4-dihydro-2H-isoquinoline-7-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3S/c10-15(13,14)7-2-1-6-3-4-11-9(12)8(6)5-7/h1-2,5H,3-4H2,(H,11,12)(H2,10,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTDOQWRNSHGTEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C1C=CC(=C2)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40712392 | |
| Record name | 1-Oxo-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40712392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Oxo-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide | |
CAS RN |
885273-77-8 | |
| Record name | 1-Oxo-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40712392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[1-(3-Fluoro-4-{[4-(propan-2-yl)phenyl]sulfanyl}phenyl)ethyl](methyl)amine hydrochloride](/img/structure/B1463927.png)
![({3,5-Dimethyl-4-[(4-methylphenyl)methoxy]phenyl}methyl)(ethyl)amine hydrochloride](/img/structure/B1463928.png)


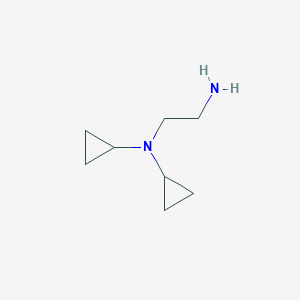
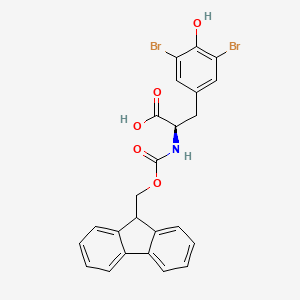

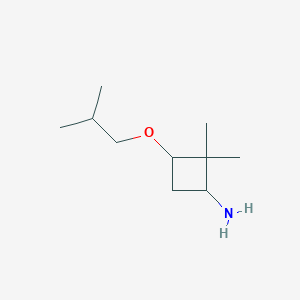

![1-[4-(2-Methoxyethoxy)-phenyl]-propan-2-one](/img/structure/B1463941.png)
